

GSK2973980A: A Technical Guide for Researchers

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CAS Registry Number: 1414797-35-5

This technical guide provides an in-depth overview of **GSK2973980A**, a potent and selective inhibitor of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DGAT1 inhibition for metabolic disorders.

Core Compound Information

GSK2973980A, also known as compound 26d in its discovery publication, is a novel tetralone-based DGAT1 inhibitor developed by GlaxoSmithKline.[1] It has been investigated for its potential in treating lipid metabolism disorders and is currently in the preclinical stage of development.[1]



Property	Value	Reference
CAS Registry Number	1414797-35-5	[1]
Molecular Formula	C25H19F5N4O4	[1]
Development Status	Preclinical	[1]
Therapeutic Area	Endocrinology and Metabolic Disease	[1]
Indication	Lipid Metabolism Disorders	[1]
Mechanism of Action	DGAT1 inhibitor	[1]

Mechanism of Action and Signaling Pathway

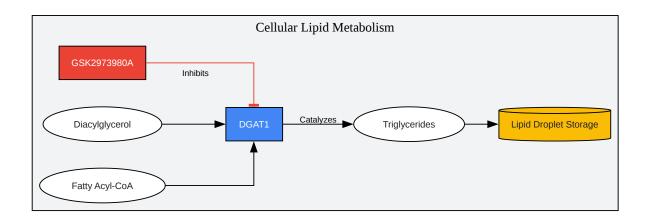
GSK2973980A exerts its therapeutic effect by inhibiting Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides. DGAT1 catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By blocking this enzyme, **GSK2973980A** reduces the synthesis and storage of triglycerides, which is a key factor in various metabolic diseases.

The inhibition of DGAT1 by **GSK2973980A** leads to a cascade of downstream effects that contribute to its potential therapeutic benefits. These include:

- Reduced Triglyceride Synthesis: The primary effect is the reduction of triglyceride production.
- Altered Lipid Metabolism: This leads to broader changes in lipid handling and storage in the body.
- Improved Glucose Homeostasis: DGAT1 inhibition has been linked to improvements in insulin sensitivity.

Below is a diagram illustrating the signaling pathway affected by **GSK2973980A**.





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Caption: Inhibition of DGAT1 by GSK2973980A blocks triglyceride synthesis.

In Vitro Potency and Selectivity

GSK2973980A has demonstrated high potency and selectivity for DGAT1 in various in vitro assays.

Assay	IC50 (nM)	Selectivity vs. DGAT2	Selectivity vs. ACAT1	Selectivity vs. ACAT2	Reference
Human DGAT1	3	>2900-fold	>2900-fold	>2900-fold	[2]
C2C12 Cell- Based Assay	77	-	-	-	[2]

ACAT1/2: Acyl-CoA: cholesterol acyltransferase 1/2

In Vivo Efficacy

The efficacy of **GSK2973980A** has been evaluated in a postprandial lipid excursion model in mice, demonstrating its ability to modulate lipid levels in a physiological setting.[1]



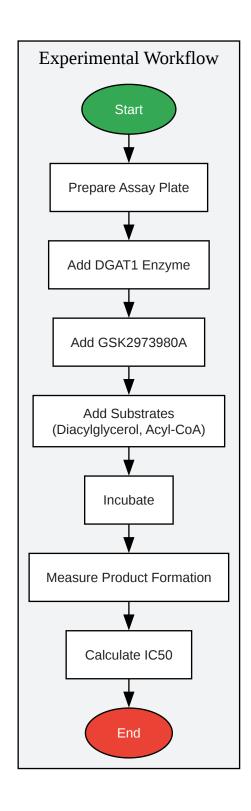
Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited for **GSK2973980A**.

Human DGAT1 Inhibition Assay

A biochemical assay is used to determine the in vitro potency of compounds against human DGAT1. The general principle involves measuring the enzymatic activity of DGAT1 in the presence of varying concentrations of the inhibitor.





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Caption: Workflow for the in vitro DGAT1 inhibition assay.

Methodology:



- Enzyme Source: Microsomes from insect cells overexpressing human DGAT1.
- Substrates: Radiolabeled or fluorescently tagged acyl-CoA and diacylglycerol.
- Incubation: The reaction is initiated by the addition of substrates and incubated at a controlled temperature.
- Detection: The formation of triglycerides is quantified using methods such as scintillation counting or fluorescence measurement.
- Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

C2C12 Cell-Based Triglyceride Synthesis Assay

This assay assesses the ability of **GSK2973980A** to inhibit triglyceride synthesis in a cellular context. C2C12 myoblasts are a commonly used cell line for studying muscle cell metabolism.

Methodology:

- Cell Culture: C2C12 cells are cultured in a suitable medium until they reach a desired confluency.
- Compound Treatment: Cells are pre-incubated with varying concentrations of GSK2973980A.
- Metabolic Labeling: A radiolabeled lipid precursor, such as [14C]-oleic acid, is added to the medium.
- Lipid Extraction: After incubation, total lipids are extracted from the cells.
- Analysis: The amount of radiolabeled triglyceride is quantified by thin-layer chromatography (TLC) followed by scintillation counting.
- IC50 Determination: The concentration of GSK2973980A that inhibits triglyceride synthesis by 50% is calculated.

Postprandial Lipid Excursion Model in Mice



This in vivo model evaluates the effect of **GSK2973980A** on the rise in plasma triglycerides that occurs after a high-fat meal.

Methodology:

- Animal Model: Male C57BL/6 mice are typically used.
- Fasting: Animals are fasted overnight to establish a baseline triglyceride level.
- Compound Administration: GSK2973980A or vehicle is administered orally at a specified time before the fat challenge.
- Fat Challenge: A bolus of a high-fat emulsion (e.g., corn oil) is administered by oral gavage.
- Blood Sampling: Blood samples are collected at various time points after the fat challenge.
- Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial assay kit.
- Data Analysis: The area under the curve (AUC) of the plasma triglyceride concentration-time profile is calculated to assess the effect of the compound.

Safety and Developability

GSK2973980A was selected as a candidate compound based on its overall biological and developability profiles, including acceptable safety profiles in 7-day toxicity studies in rats and dogs.[1] Strategies were employed during its development to overcome the genotoxic liability often associated with aniline-containing structures.[1]

Conclusion

GSK2973980A is a potent and selective DGAT1 inhibitor with promising preclinical data for the treatment of metabolic disorders. Its mechanism of action, involving the direct inhibition of triglyceride synthesis, offers a targeted approach to managing dyslipidemia and related conditions. The in vitro and in vivo studies summarized in this guide highlight its potential as a therapeutic agent. Further research and clinical development will be necessary to fully elucidate its efficacy and safety in humans.



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